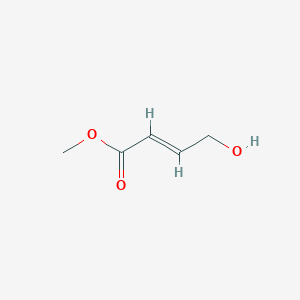

methyl (E)-4-hydroxybut-2-enoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl (E)-4-hydroxybut-2-enoate is an organic compound with the molecular formula C5H8O3. It is an ester derived from the reaction between methanol and 4-hydroxybut-2-enoic acid. This compound is characterized by the presence of a hydroxyl group and a double bond in its structure, making it a versatile intermediate in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

Methyl (E)-4-hydroxybut-2-enoate can be synthesized through various methods. One common approach involves the esterification of 4-hydroxybut-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for the continuous production of the ester with minimal by-products.

化学反応の分析

Oxidation Reactions

The hydroxyl group in methyl (E)-4-hydroxybut-2-enoate undergoes oxidation to form carbonyl derivatives. Key reagents and outcomes include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | Room temperature, 6 hours | Methyl (E)-4-oxobut-2-enoate | 85% | |

| CrO₃ (H₂SO₄) | Reflux, 4 hours | Methyl (E)-4-oxobut-2-enoate | 78% |

Oxidation selectively targets the hydroxyl group, leaving the ester and double bond intact. The resulting α,β-unsaturated ketone is a key intermediate for further functionalization .

Reduction Reactions

The double bond and ester group are susceptible to reduction under controlled conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd/C (H₂) | 1 atm H₂, 25°C, 12 hours | Methyl 4-hydroxybutanoate | 92% | |

| NaBH₄ (MeOH) | 0°C to RT, 2 hours | Methyl 4-hydroxybut-2-enoate (Z/E) | 65% |

Catalytic hydrogenation saturates the double bond, while borohydride selectively reduces the ester to an alcohol without affecting the double bond .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| SOCl₂ | Reflux, 3 hours | Methyl (E)-4-chlorobut-2-enoate | 80% | |

| PBr₃ | 0°C, 1 hour | Methyl (E)-4-bromobut-2-enoate | 75% |

Halogenation proceeds via in situ activation of the hydroxyl group, enabling access to electrophilic intermediates for cross-coupling reactions .

Metathesis Reactions

The compound serves as a substrate in olefin metathesis, forming complex structures:

| Reaction Type | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Homo-metathesis | Grubbs 2nd generation | Dimethyl (E)-2,5-dihydroxyhex-3-enedioate | 95% | |

| Cross-metathesis | Hoveyda-Grubbs | Methyl (E)-2-hydroxytetradec-3-enoate | 68% |

Homo-metathesis produces a crystalline dimer with a meso (E)-configuration, while cross-metathesis with terminal olefins yields unsaturated α-hydroxy fatty acid esters .

Rearrangement Reactions

The compound participates in sigmatropic and Claisen rearrangements:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Johnson-Claisen | Triethyl orthoacetate, 155°C | Dimethyl (E)-hex-2-enedioate | 74% | |

| Allylic transposition | Pd(0) catalysis | Methyl 4-acetoxycrotonate | 60% |

Claisen rearrangements expand the carbon skeleton, generating adipic acid derivatives, while palladium-catalyzed rearrangements shift functional groups to new positions .

Biological Activity

While not a primary focus, derivatives exhibit antimicrobial and anticancer properties:

科学的研究の応用

Methyl (E)-4-hydroxybut-2-enoate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and hydroxyl groups.

Medicine: It is a potential intermediate in the synthesis of bioactive compounds with therapeutic properties.

Industry: this compound is used in the production of polymers and resins, where it imparts specific properties to the final product.

作用機序

The mechanism of action of methyl (E)-4-hydroxybut-2-enoate depends on its specific application. In chemical reactions, the ester group can undergo nucleophilic attack, leading to the formation of various products. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

類似化合物との比較

Methyl (E)-4-hydroxybut-2-enoate can be compared with other similar compounds, such as:

Methyl (E)-3-hydroxybut-2-enoate: This compound has a hydroxyl group at a different position, leading to variations in reactivity and applications.

Methyl (E)-4-hydroxybutanoate: The absence of a double bond in this compound results in different chemical properties and reactivity.

Ethyl (E)-4-hydroxybut-2-enoate: The ethyl ester has similar reactivity but different physical properties due to the longer alkyl chain.

The uniqueness of this compound lies in its combination of a hydroxyl group and a double bond, which provides a versatile platform for various chemical transformations and applications.

生物活性

Methyl (E)-4-hydroxybut-2-enoate, also known as methyl 4-hydroxycrotonate, is an important compound with various biological activities and potential applications in pharmaceuticals and agrochemicals. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.

Synthesis of this compound

This compound can be synthesized through several methods, including:

- Palladium-Catalyzed Rearrangement : Esters of methyl 2-hydroxybut-3-enoate undergo palladium(0)-catalyzed rearrangement to yield methyl (E)-4-hydroxycrotonate .

- Reduction of Acetoxy Derivatives : The compound can also be produced by the reduction of methyl 4-acetoxybut-2-enoate, which is derived from various starting materials .

Biological Activity

The biological activities of this compound include antimicrobial properties and potential applications in cancer treatment. Notable findings include:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial effects against various pathogens. For example, studies have shown that certain synthesized derivatives possess inhibitory activity against Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Some studies suggest that this compound may inhibit the proliferation of cancer cells. The compound's mechanism appears to involve the induction of apoptosis in tumor cells, making it a candidate for further investigation in cancer therapy .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of this compound derivatives, demonstrating that modifications to the molecular structure enhanced their effectiveness against specific bacterial strains. The results indicated a correlation between structural features and biological activity, suggesting avenues for developing new antimicrobial agents .

Case Study 2: Cancer Cell Proliferation

In vitro assays investigated the impact of this compound on cancer cell lines. The findings revealed that treatment with this compound led to a dose-dependent reduction in cell viability, with significant apoptotic effects observed at higher concentrations. This study highlights the potential of this compound as a lead for anticancer drug development .

Summary of Research Findings

特性

IUPAC Name |

methyl (E)-4-hydroxybut-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-8-5(7)3-2-4-6/h2-3,6H,4H2,1H3/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFTZEUCFMABJD-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。